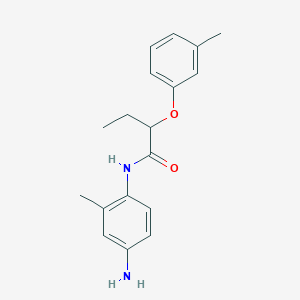
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : 298.39 g/mol
- CAS Number : 1020057-51-5
- MDL Number : MFCD09997281
The compound features an amino group, a butanamide backbone, and a phenoxy moiety, which contribute to its diverse biological interactions.
Synthesis Methods
This compound can be synthesized through various methods involving the coupling of amines with phenolic compounds. Common reactions include:
- Nucleophilic Substitution : The amino group reacts with the phenoxy derivative.
- Condensation Reactions : Formation of the butanamide linkage through condensation with appropriate carboxylic acids.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
| Pathogen Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| C. albicans | 12 | 64 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Cell Lines Tested : A549 (lung), HCT116 (colon), and MDA-MB-231 (breast).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HCT116 | 15 |
| MDA-MB-231 | 12 |
The mechanism of action appears to involve the activation of apoptotic pathways, particularly caspase-dependent pathways.
This compound's biological activity is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways.
- Receptor Binding : It has shown potential to bind to receptors associated with cell growth and apoptosis regulation.
Study on Anticancer Activity
A recent study investigated the effects of this compound on cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a promising antibacterial effect, particularly against Gram-positive bacteria, which could lead to further development in antimicrobial therapies.
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-9-8-14(19)11-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFQRICBMHJENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















